GNE7599

Targeted Protein Degradation PROTAC VHL E3 Ligase

Early VHL ligands (VH032, VH021) exhibit poor cellular permeability and negligible oral bioavailability (F=2.7%), restricting PROTAC programs to in vitro settings. GNE7599, a rationally optimized peptidomimetic, resolves these bottlenecks: • Picomolar VHL binding (Kd=540 pM)->340-fold improvement over VH032 • 46.5% oral bioavailability in murine models-17-fold increase over VH021 • 4-fold reduction in plasma clearance (13.9 vs 57.7 mL/min/kg) Supplied at ≥98% purity as a white to off-white solid with full analytical documentation. Bulk quantities available for lead optimization programs.

Molecular Formula C31H40N6O3S
Molecular Weight 576.8 g/mol
Cat. No. B12374572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE7599
Molecular FormulaC31H40N6O3S
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC3=C(C=C2)C(CCCC3)NC(=O)C4CC(CN4C(=O)C(C(C)(C)C)N5C=C(N=N5)C6CC6)O
InChIInChI=1S/C31H40N6O3S/c1-18-27(41-17-32-18)21-11-12-23-20(13-21)7-5-6-8-24(23)33-29(39)26-14-22(38)15-36(26)30(40)28(31(2,3)4)37-16-25(34-35-37)19-9-10-19/h11-13,16-17,19,22,24,26,28,38H,5-10,14-15H2,1-4H3,(H,33,39)/t22-,24+,26+,28-/m1/s1
InChIKeyIAVGSVXQQSNQFO-PWKYGKGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE7599 (2771069-76-0): A Picomolar VHL E3 Ligase Ligand for PROTAC Development


GNE7599, also known as (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide, is a potent peptidomimetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound was rationally designed through systematic structure-activity relationship (SAR) optimization to achieve picomolar binding affinity and significantly improved oral bioavailability relative to earlier generation VHL ligands [1]. It is utilized as a critical tool compound for the synthesis of proteolysis-targeting chimeras (PROTACs) and for investigating the VHL pathway in targeted protein degradation research [1].

Why Generic VHL Ligands Like VH032 or VH021 Cannot Substitute for GNE7599


Early VHL ligands, such as VH032 and VH021, are foundational tools in targeted protein degradation but suffer from critical limitations including poor cellular permeability and negligible oral bioavailability (F = 2.7% for VH021) [1]. These physicochemical constraints restrict their utility to in vitro or parenteral administration, severely limiting their application in in vivo pharmacology studies or as starting points for orally bioavailable PROTACs [2]. The peptidomimetic optimization of GNE7599, incorporating a conformationally constrained benzoannulene ring and a cyclopropyl-triazole moiety, overcomes these fundamental deficiencies [1]. Consequently, substituting GNE7599 with a generic VHL ligand in a research program compromises both the potency and the translational potential of the resulting degrader molecules.

Quantitative Differentiation of GNE7599 Against VHL Ligand Comparators


Picomolar Binding Affinity (Kd) of GNE7599 Versus Established VHL Ligands

GNE7599 demonstrates a dissociation constant (Kd) of 540 pM for the VHL protein, as measured by surface plasmon resonance (SPR) [1]. This represents a >340-fold improvement in binding affinity compared to the widely used VHL ligand VH032 (Kd = 185 nM) and a >80-fold improvement compared to VH101 (Kd = 44 nM) [2]. The achievement of picomolar affinity makes GNE7599 the first VHL ligand to reach this potency range [1].

Targeted Protein Degradation PROTAC VHL E3 Ligase Binding Affinity

Superior Cellular Permeability in MDCK Assay: GNE7599 vs. VH021

In a Madin-Darby canine kidney (MDCK) cellular permeability assay, GNE7599 exhibited a 10-fold improvement in permeability compared to its closest commercial analogue, VH021 [1]. This enhanced permeability is attributed to the incorporation of the conformationally constrained benzoannulene ring system, which locks the molecule into a bioactive conformation favorable for membrane traversal [1].

Cellular Permeability MDCK Assay Oral Bioavailability Drug Design

17-Fold Enhancement in Oral Bioavailability: GNE7599 vs. VH021

GNE7599 demonstrates an oral bioavailability (F) of 46.5% in murine pharmacokinetic studies, a dramatic 17-fold enhancement over VH021, which has an oral bioavailability of only 2.7% [1]. This improvement is a direct consequence of the compound's optimized permeability and its reduced plasma clearance [1].

Oral Bioavailability Pharmacokinetics In Vivo PROTAC

Significantly Reduced Plasma Clearance: GNE7599 vs. VH021

In vivo pharmacokinetic analysis revealed that GNE7599 has a 4-fold lower plasma clearance (CL) of 13.9 mL/min/kg compared to VH021's clearance of 57.7 mL/min/kg [1]. This reduction in clearance is hypothesized to be due to higher plasma protein binding, which limits access to metabolic enzymes in the liver [1]. The volume of distribution (Vss) remained relatively unchanged between the two compounds [1].

Plasma Clearance Pharmacokinetics In Vivo Drug Metabolism

Optimal Research and Industrial Applications for GNE7599


Design and Synthesis of Orally Bioavailable PROTACs

GNE7599 is the optimal VHL ligand for the development of orally bioavailable PROTACs due to its demonstrated 46.5% oral bioavailability in murine models [1]. The 17-fold improvement over VH021 enables researchers to create degraders suitable for oral dosing in preclinical efficacy studies, a significant advancement for programs targeting indications requiring chronic oral administration [1].

In Vivo Pharmacodynamic Studies Requiring High Systemic Exposure

The combination of picomolar VHL binding affinity (Kd = 540 pM) and a 4-fold reduction in plasma clearance (13.9 mL/min/kg vs. 57.7 mL/min/kg for VH021) makes GNE7599 the preferred ligand for in vivo studies where high and sustained systemic exposure is critical for robust target engagement and degradation [1].

Optimization of Degrader Potency and Cellular Activity

GNE7599's >340-fold improvement in binding affinity over VH032 and its 10-fold increase in cellular permeability over VH021 provide a superior starting point for PROTAC development [1][2]. These properties can translate to more potent degraders with improved DC50 and Dmax values in cellular assays, accelerating the lead optimization process [1].

Technical Documentation Hub

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